molecular formula C12H8Cl2FNO3 B584192 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester CAS No. 1797982-77-4

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester

Cat. No.: B584192
CAS No.: 1797982-77-4
M. Wt: 304.098
InChI Key: FPHUALVVJWSHQO-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a fluorine atom, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoxazole ring.

    Introduction of the Chloromethyl Group: Chloromethylation is achieved using reagents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base.

    Attachment of the Chlorinated Phenyl Ring: This step involves a nucleophilic substitution reaction where the chlorinated phenyl ring is introduced to the isoxazole core.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-Chloro-6-fluorophenyl)-5-(bromomethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester
  • **3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester
  • **3-(2-Chloro-6-fluorophenyl)-5-(methyl)-4-isoxazolyl]carboxylic Acid Methyl Ester

Uniqueness

The presence of both chlorine and fluorine atoms in the phenyl ring, along with the chloromethyl group, imparts unique chemical properties to 3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO3/c1-18-12(17)10-8(5-13)19-16-11(10)9-6(14)3-2-4-7(9)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHUALVVJWSHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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